What are the physicochemical properties of (R)-2-amino-3-cyclohexylpropanoic acid?
What are the physicochemical properties of (R)-2-amino-3-cyclohexylpropanoic acid?
An In-depth Technical Guide on the Physicochemical Properties of (R)-2-amino-3-cyclohexylpropanoic acid
Introduction
(R)-2-amino-3-cyclohexylpropanoic acid, also known as Cyclohexyl-L-alanine, is a non-proteinogenic α-amino acid. Its structure is analogous to phenylalanine, with the phenyl group replaced by a cyclohexyl moiety. This modification imparts unique physicochemical properties, influencing its hydrophobicity and conformational preferences. These characteristics make it a valuable building block in peptide synthesis and drug design, where it can be used to create peptides with enhanced stability, modified receptor-binding affinities, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological context.
Physicochemical Properties
The key physicochemical properties of (R)-2-amino-3-cyclohexylpropanoic acid are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | [1] |
| Synonyms | (R)-Cyclohexylalanine, D-3-Cyclohexylalanine | [2][3] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Physical State | White to off-white solid/powder | [4][5] |
| Melting Point | 322 °C (decomposes) | [3][5] |
| Boiling Point | 307.1 ± 25.0 °C (Predicted) | [3] |
| Water Solubility | 2.52 mg/mL (Predicted) | [6] |
| pKa (Carboxyl) | 2.33 ± 0.10 (Predicted) | [3][7] |
| pKa (Amino) | 9.87 (Analog-based prediction, similar to Alanine) | [8] |
| logP (Octanol/Water) | -0.3 to -0.72 (Predicted) | [1][6] |
| Optical Rotation [α]²⁰/D | +9 ± 2° (c=1 in 1N HCl) for the L-enantiomer | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the application of (R)-2-amino-3-cyclohexylpropanoic acid in research and development. Below are detailed methodologies for key experimental procedures.
1. Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a key indicator of its purity. For amino acids, which often decompose at high temperatures, a carefully controlled heating rate is essential.[9][10]
-
Principle: A small, powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered (R)-2-amino-3-cyclohexylpropanoic acid is packed into a capillary tube to a height of 2-3 mm.[11]
-
The capillary tube is placed in the heating block of the melting point apparatus.[11]
-
The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[12]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[11]
-
The recorded range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring occurs is often noted.
-
2. pKa Determination by Potentiometric Titration
The pKa values indicate the acidity of the ionizable groups in the amino acid (the carboxylic acid and the amino group).
-
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[13][14][15]
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of (R)-2-amino-3-cyclohexylpropanoic acid is dissolved in deionized water.
-
The solution is acidified with a strong acid (e.g., HCl) to a pH below 2 to ensure both the carboxyl and amino groups are fully protonated.[15]
-
The solution is then titrated with a standardized solution of NaOH, added in small, precise increments.[16]
-
The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.[16]
-
A titration curve is generated by plotting the pH versus the equivalents of NaOH added.
-
The pKa of the carboxyl group (pKa₁) is the pH at which half an equivalent of NaOH has been added. The pKa of the amino group (pKa₂) is the pH at which one and a half equivalents of NaOH have been added.
-
3. Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
-
Principle: The "shake-flask" method is the gold standard for experimentally determining logP.[17][18] The compound is partitioned between two immiscible phases, n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[19]
-
Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.
-
Procedure:
-
n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
A known amount of (R)-2-amino-3-cyclohexylpropanoic acid is dissolved in one of the phases.
-
The two phases are combined in a vessel and shaken vigorously until equilibrium is reached (typically for several hours).[18]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the amino acid in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[20]
-
The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].
-
The logP is the base-10 logarithm of P.
-
Biological and Developmental Context
(R)-2-amino-3-cyclohexylpropanoic acid and its enantiomer are utilized in several areas of research and development:
-
Peptide Synthesis: The cyclohexyl side chain provides a bulky, hydrophobic character, which can be used to influence the secondary structure of peptides and enhance their resistance to enzymatic degradation.[4][21]
-
Drug Development: As a derivative of alanine, it serves as a scaffold in medicinal chemistry.[22] For instance, it has been incorporated into molecules targeting enzymes and receptors. The (R)-enantiomer, in particular, has been used in the development of ligands for N-Methyl-D-aspartate (NMDA) receptors, which are important in neuroscience research.[23][24]
-
Chiral Building Block: Its defined stereochemistry makes it a valuable chiral building block in the synthesis of complex organic molecules.[23]
The logical workflow for characterizing a novel amino acid derivative like (R)-2-amino-3-cyclohexylpropanoic acid typically follows a structured path from basic identification to more complex biological evaluation.
This diagram illustrates a typical workflow in drug discovery, starting from the synthesis and purification of a compound like (R)-2-amino-3-cyclohexylpropanoic acid. Following structural confirmation, its fundamental physicochemical properties are determined. These properties then inform subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and biological activity studies, which are crucial for assessing its potential as a drug candidate and guiding further optimization.
References
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- 2. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Cyclohexyl-L-alanine | CAS#:27527-05-5 | Chemsrc [chemsrc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. N-cyclohexyl-L-alanine [chembk.com]
- 8. Alanine - Wikipedia [en.wikipedia.org]
- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
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- 14. vlab.amrita.edu [vlab.amrita.edu]
- 15. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 16. egyankosh.ac.in [egyankosh.ac.in]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. 2-Amino-3-cyclohexylpropanoic acid hydrochloride | 99065-30-2 | Benchchem [benchchem.com]
- 24. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
